molecular formula C7H4BrF3O B1520676 5-Bromo-2-(trifluoromethyl)phenol CAS No. 1121585-15-6

5-Bromo-2-(trifluoromethyl)phenol

Cat. No.: B1520676
CAS No.: 1121585-15-6
M. Wt: 241 g/mol
InChI Key: XJAPJZDTGAPNOD-UHFFFAOYSA-N
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Description

Significance of Phenolic Structures in Organic Synthesis and Medicinal Chemistry

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a cornerstone of organic chemistry and drug discovery. ijhmr.comwikipedia.org Their inherent biological activities are vast, encompassing antioxidant, anti-inflammatory, antibacterial, and anticancer properties. ijhmr.comijhmr.comresearchgate.net The reactivity of the phenolic hydroxyl group and the aromatic ring allows for a wide range of chemical transformations, making them versatile scaffolds in organic synthesis. wikipedia.org They can act as precursors for a multitude of more complex molecules and are frequently found in the structures of both natural products and synthetic drugs. ijhmr.comnih.gov The ability of the phenolic hydroxyl group to donate a hydrogen atom and engage in hydrogen bonding is crucial to its interaction with biological targets, such as enzymes and receptors. nih.gov

Role of Halogen Substituents in Modulating Molecular Properties and Reactivity

The incorporation of halogen atoms (fluorine, chlorine, bromine, and iodine) into organic molecules is a widely employed strategy to fine-tune their properties. nih.govlibretexts.org Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov While often considered isosteric to hydrogen, their distinct electronic and steric properties can lead to profound changes in molecular behavior. researchgate.net The introduction of a halogen can either enhance or diminish the efficacy of a compound, depending on a complex interplay of factors including its mode of action and target interactions. nih.gov

Influence of Bromine on Aromatic Systems

Bromine, as a substituent on an aromatic ring, exerts a dual electronic effect. It is an electron-withdrawing group through induction, yet it can also donate electron density to the aromatic ring via resonance. researchgate.net This unique characteristic can influence the reactivity of the aromatic system in electrophilic substitution reactions. fiveable.meopenstax.orglibretexts.org The presence of bromine can also introduce specific non-covalent interactions, such as halogen bonding, which can be pivotal in molecular recognition and crystal engineering. nih.gov Furthermore, the introduction of a bromine atom can lead to a redshift in the ultraviolet-visible absorption spectra of aryl compounds. researchgate.net

Impact of the Trifluoromethyl Group (-CF₃) on Molecular Design

The trifluoromethyl group (-CF₃) has become an indispensable tool in modern medicinal chemistry and drug design. mdpi.comhovione.com Its introduction into a molecule can significantly impact lipophilicity, metabolic stability, binding selectivity, and bioavailability. nih.gov The -CF₃ group is one of the most powerful electron-withdrawing groups, a property that is frequently exploited to modulate the reactivity of adjacent functional groups. nih.gov

Electronic Effects of the Trifluoromethyl Group on Aromatic Rings

The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic attack. mdpi.comyoutube.com This deactivation makes the ring less nucleophilic and can direct incoming electrophiles to specific positions, typically the meta position. youtube.com The potent inductive effect of the -CF₃ group can significantly lower the pKa of nearby acidic protons and influence the electron distribution throughout the molecule. hovione.comnih.gov

Steric Effects of the Trifluoromethyl Group

Beyond its electronic influence, the trifluoromethyl group also imparts significant steric bulk. This steric hindrance can influence the conformation of a molecule and affect its ability to bind to a target protein. hovione.com In electrophilic aromatic substitution reactions, the steric bulk of the -CF₃ group can disfavor substitution at the adjacent ortho positions, further reinforcing the preference for meta-substitution in many cases. youtube.com The interplay between electronic and steric effects is a critical consideration in the design of molecules containing this functional group. rsc.org

Overview of the Research Landscape for 5-Bromo-2-(trifluoromethyl)phenol and Related Analogs

The compound this compound, which incorporates the key structural features discussed above, is a subject of interest in various research domains. Its unique combination of a bromine atom and a trifluoromethyl group on a phenol (B47542) ring makes it a valuable building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. Research into this and related analogs often focuses on leveraging the distinct properties conferred by the halogen and trifluoromethyl substituents to create novel compounds with enhanced or specific functionalities. For instance, phenols with electron-withdrawing groups like trifluoromethyl and bromine have shown enhanced reactivity in certain synthetic transformations.

Compound Information

Compound Name
This compound
2-Bromo-5-(trifluoromethyl)phenol
5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
1-fluoro-3-(trifluoromethyl)benzene

Chemical Data for this compound

PropertyValue
CAS Number 1121585-15-6 aobchem.com
Molecular Formula C₇H₄BrF₃O aobchem.com
Molecular Weight 241.01 g/mol
IUPAC Name This compound
Synonyms 4-bromo-2-hydroxybenzotrifluoride
Physical Form Low melting solid
Boiling Point 219 °C at 760 mmHg
Density 1.752 g/cm³

Properties

IUPAC Name

5-bromo-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAPJZDTGAPNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661252
Record name 5-Bromo-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121585-15-6
Record name 5-Bromo-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 5 Bromo 2 Trifluoromethyl Phenol

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.org For 5-Bromo-2-(trifluoromethyl)phenol, this process highlights two primary disconnection points: the carbon-bromine (C-Br) bond and the carbon-trifluoromethyl (C-CF3) bond.

This analysis identifies two main synthetic routes:

Route A: Electrophilic Bromination. This approach involves the bromination of a trifluoromethyl-substituted phenol (B47542). The key precursor for this route is 2-(Trifluoromethyl)phenol .

Route B: Trifluoromethylation. This strategy focuses on introducing a trifluoromethyl group to a bromo-substituted phenol. The essential precursor here is 5-Bromophenol .

Direct Synthesis Approaches

Direct synthesis of this compound can be achieved through two principal strategies: electrophilic bromination of a phenol bearing a trifluoromethyl group, or the introduction of a trifluoromethyl group onto a brominated phenol.

Electrophilic Bromination Strategies

This approach is a cornerstone for synthesizing halogenated aromatic compounds.

The hydroxyl (-OH) group of phenol is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution. Conversely, the trifluoromethyl (-CF3) group is a deactivating group and a meta-director. When both are present on a benzene (B151609) ring, their directing effects are combined. In 2-(trifluoromethyl)phenol, the hydroxyl group directs incoming electrophiles to the positions ortho and para to it (positions 4 and 6), while the trifluoromethyl group directs to the meta position (position 5).

The synthesis of related compounds, such as 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde, has been achieved using N-bromosuccinimide (NBS) for electrophilic bromination, showcasing the utility of this method for introducing bromine into trifluoromethyl-substituted aromatic systems. The bromination of 3-trifluoromethylphenol with bromine in dichloromethane (B109758) can yield a mixture of isomers, including 2-bromo-3-trifluoromethylphenol and 2-bromo-5-trifluoromethylphenol, which can then be separated. chemicalbook.com

To enhance the regioselectivity of bromination, various catalyst systems can be employed. While specific catalyst systems for the direct synthesis of this compound are not extensively detailed in the provided context, general principles of electrophilic halogenation suggest that Lewis acids or protic acids can be used to polarize the brominating agent (e.g., Br2) and increase its electrophilicity. The choice of solvent can also influence the selectivity of the reaction.

Trifluoromethylation Reactions

Introducing the trifluoromethyl group is a significant strategy in medicinal and agricultural chemistry due to the unique properties it imparts to molecules.

This route involves the trifluoromethylation of a bromo-substituted phenol, such as 5-bromophenol. Modern trifluoromethylation methods often utilize electrophilic trifluoromethylating agents (e.g., Umemoto's or Togni's reagents) or nucleophilic trifluoromethyl sources (e.g., Ruppert-Prakash reagent, TMSCF3).

A relevant example is the synthesis of 5-bromo-2-(trifluoromethyl)pyrimidine, where a copper catalyst (CuI) and a trifluoromethyl source (MeO2CCF2SO2F) are used to introduce the trifluoromethyl group. chemicalbook.com While the substrate is a pyrimidine (B1678525), the methodology illustrates a potential approach for the trifluoromethylation of aromatic rings. Another patent describes a multi-step synthesis to produce 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, starting from diethyl malonate and 2-chloro-3-trifluoromethyl-5-nitropyridine. google.com These examples highlight the types of reagents and conditions that could be adapted for the synthesis of this compound from 5-bromophenol.

Modern Trifluoromethylation Reagents and Techniques

The introduction of the trifluoromethyl (CF3) group is a critical step in the synthesis of this compound. The development of effective trifluoromethylation methodologies has been essential for making trifluoromethyl-containing aromatic compounds more accessible. Historically, syntheses often required harsh reaction conditions. Modern techniques, however, have evolved to be more efficient.

For related compounds, such as 5-bromo-2-(trifluoromethyl)pyrimidine, the synthesis has been achieved using reagents like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate in the presence of copper(I) iodide in N,N-dimethyl-formamide (DMF). chemicalbook.com While not directly applied to the target phenol, this illustrates the use of specialized reagents to introduce the CF3 group or a precursor. The trifluoromethyl group is known to significantly influence the electronic properties of the molecule, enhancing metabolic stability and membrane permeability, which is particularly valuable in pharmaceutical applications.

Sequential and One-Pot Synthetic Protocols

A common route to producing substituted phenols like the target compound can involve a multi-step organic reaction, such as the acid-catalyzed cyclization of an amide precursor. Another relevant strategy involves the electrophilic bromination of a trifluoromethyl-substituted phenol using a reagent like N-bromosuccinimide (NBS). This suggests a potential sequential process where a trifluoromethylphenol is first synthesized and then brominated in a subsequent step, which could potentially be combined into a one-pot procedure.

Advantages of Integrated Synthesis Strategies

Integrated synthesis strategies, such as one-pot reactions, offer significant advantages over traditional multi-step syntheses. organic-chemistry.org Key benefits include:

Increased Efficiency: By eliminating the need for intermediate purification steps, time and resources are saved. organic-chemistry.org

Reduced Waste: The use of fewer solvents and reagents leads to a more environmentally friendly process. organic-chemistry.org

Enhanced Safety: Managing exothermic reactions can be more controlled in a single, well-monitored reactor system.

Cost-Effectiveness: Reduced labor, solvent, and energy consumption contribute to lower production costs.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. This involves a systematic study of various parameters that influence the reaction's kinetics and outcome.

Temperature and Pressure Considerations in Reaction Kinetics

Temperature control is a critical factor in optimizing the synthesis. Many reactions for preparing similar compounds are conducted at specific temperature ranges to ensure optimal reaction rates and minimize side product formation. For example, some reactions are initiated at a cooled temperature of 0°C before proceeding at room temperature (25°C) or being heated to reflux. google.com A synthesis of a related pyrimidine compound specifies a reaction temperature of 80-90°C. chemicalbook.com Distillation under reduced pressure is also a common technique for purifying the final product, indicating the importance of pressure control in the purification stages. chemicalbook.com

Catalyst Selection and Loading Optimization

Catalysts play a pivotal role in many of the synthetic steps. The selection of the right catalyst and the optimization of its loading are key to achieving high efficiency.

Lewis and Brønsted Acids: In cyclization reactions, screening of catalysts like zinc chloride (ZnCl2) may be performed to improve reaction efficiency.

Copper Catalysts: Copper(I) iodide (CuI) is a common catalyst used in trifluoromethylation reactions of related heterocyclic compounds. chemicalbook.com The loading of the catalyst is a critical parameter; for instance, a 0.4 equivalent of CuI has been used in specific syntheses. chemicalbook.com

Palladium Catalysts: Although not specified for this exact synthesis, palladium-catalyzed cross-coupling reactions are a common method for forming C-C or C-N bonds and are often used in the synthesis of complex aromatic molecules. organic-chemistry.org

The table below summarizes reaction parameters for the synthesis of related brominated trifluoromethyl compounds, providing insight into the conditions that could be optimized for the synthesis of this compound.

ParameterExample ConditionCompound Synthesized
Solvent N,N-dimethyl-formamide (DMF)5-bromo-2-(trifluoromethyl)pyrimidine chemicalbook.com
Tetrahydrofuran (THF)5-bromo-2-methyl-3-(trifluoromethyl)pyridine intermediate google.com
Temperature 80 - 90 °C5-bromo-2-(trifluoromethyl)pyrimidine chemicalbook.com
0 °C to 25 °C5-bromo-2-methyl-3-(trifluoromethyl)pyridine intermediate google.com
Catalyst Copper(I) Iodide (CuI)5-bromo-2-(trifluoromethyl)pyrimidine chemicalbook.com
Iron Powder (Fe)6-methyl-5-(trifluoromethyl)pyridin-3-amine intermediate google.com
Copper Bromide (CuBr2)5-bromo-2-methyl-3-(trifluoromethyl)pyridine google.com

Purification Techniques for Synthetic Intermediates and Final Product

The purification of this compound and its precursors is critical to obtaining a final product of high purity, suitable for its intended applications. The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the physical properties of the target compound. Commonly employed techniques include chromatographic separations and recrystallization.

Chromatographic Separations

Column chromatography is a widely utilized and effective method for the purification of this compound, particularly for separating it from isomeric byproducts and unreacted starting materials. The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or a mixture of solvents).

In the context of synthesizing brominated trifluoromethylphenols, a common outcome is the formation of a mixture of isomers. For instance, the bromination of 3-(trifluoromethyl)phenol (B45071) can yield both 2-bromo-5-(trifluoromethyl)phenol and other isomers. researchgate.net The separation of these closely related compounds is often achieved using silica gel column chromatography.

A typical solvent system employed for the purification of this compound is a mixture of ethyl acetate (B1210297) and hexanes. Specifically, a 20% v/v mixture of ethyl acetate in hexanes has been reported to effectively isolate the desired product, albeit with moderate yields of around 37%, highlighting the importance of this purification step.

For more challenging separations or to achieve higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers higher resolution and efficiency compared to standard column chromatography. Reverse-phase HPLC, using a non-polar stationary phase and a polar mobile phase (e.g., acetonitrile (B52724) and water), is a suitable approach for purifying halogenated aromatic compounds. khanacademy.org

Table 1: Chromatographic Purification Parameters for Halogenated Phenols

CompoundStationary PhaseMobile PhaseObservations
This compoundSilica Gel20% Ethyl Acetate in HexanesModerate yield (~37%) after purification. wvu.edu
2-bromo-5-methylphenolSilica Gel98:2 Hexanes/Ethyl AcetateIsolation of the product as an oil. nih.gov
1-Bromo-3,4,5-trifluorobenzeneNewcrom R1 (Reverse Phase)Acetonitrile, Water, Phosphoric AcidScalable method suitable for impurity isolation. khanacademy.org

Recrystallization Methods

Recrystallization is a fundamental technique for purifying solid organic compounds based on differences in solubility at varying temperatures. The process involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities dissolved in the mother liquor.

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. Furthermore, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. wvu.edu

For phenolic compounds, a range of solvents with varying polarities can be considered. The choice is often determined empirically. In some instances, a single solvent may not provide the desired separation, necessitating the use of a mixed solvent system. Common solvent pairs include water-ethanol, ethyl acetate-hexane, and toluene-hexane. wvu.edu

While a specific recrystallization protocol for this compound is not detailed in the available literature, general principles for purifying solid phenols can be applied. For some brominated phenols, such as p-bromophenol, finding an ideal recrystallization solvent has proven challenging. In such cases, alternative methods like cooling the molten material and separating the solidified pure compound by centrifugation can be effective. orgsyn.org

Table 2: General Solvent Selection for Recrystallization of Phenolic Compounds

Solvent PropertyRationale
Polarity Should match the polarity of the compound ("like dissolves like").
Boiling Point Should be high enough for a significant solubility difference but low enough for easy removal from the crystals. wvu.edu
Reactivity The solvent must be chemically inert towards the compound.
Impurity Solubility Impurities should remain in solution upon cooling. wvu.edu

Given that this compound is a solid, recrystallization from a suitable solvent or solvent mixture, such as hexane (B92381) or a hexane/ethyl acetate mixture, is a viable purification strategy. The process would involve dissolving the crude product in the minimum amount of hot solvent, followed by slow cooling to induce crystallization. The resulting crystals would then be collected by filtration, washed with a small amount of cold solvent, and dried.

Chemical Reactivity and Transformation Studies of 5 Bromo 2 Trifluoromethyl Phenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

Electrophilic aromatic substitution (EAS) on the phenolic ring of 5-bromo-2-(trifluoromethyl)phenol is a complex process due to the competing directing effects of the substituents.

Substituent-Directed Effects on Electrophilic Attack

The hydroxyl group at C1 strongly directs incoming electrophiles to the C4 (para) and C6 (ortho) positions. The C2 position is already substituted by the trifluoromethyl group. The trifluoromethyl group at C2 deactivates the entire ring and directs incoming electrophiles to the C4 and C6 positions (meta to itself). The bromine atom at C5 directs to the C2 and C4 positions (ortho and para to itself).

Therefore, the positions most susceptible to electrophilic attack are C4 and C6, as they are activated by the hydroxyl group and not sterically hindered. The C4 position is favored by all three substituents either through activation or direction, making it the most likely site for substitution. The C6 position is activated by the hydroxyl group and is meta to the deactivating trifluoromethyl group, making it another potential site of reaction.

Nitration and Sulfonation Studies

Specific studies on the nitration and sulfonation of this compound are not extensively detailed in the surveyed literature. However, the general principles of electrophilic aromatic substitution on highly substituted phenols can be applied. For nitration, a mixture of nitric acid and sulfuric acid would likely be used, with the expectation that the nitro group would preferentially substitute at the C4 position, yielding 5-bromo-4-nitro-2-(trifluoromethyl)phenol. The reaction conditions would need to be carefully controlled to avoid over-nitration or oxidative side reactions, which are common in the nitration of phenols. google.com

Similarly, sulfonation with fuming sulfuric acid would be expected to introduce a sulfonic acid group at the C4 position. The use of a sulfonic acid group can also serve as a protecting and activating group in certain synthetic sequences. ontosight.ai

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the strongly electron-withdrawing trifluoromethyl group, in conjunction with the bromine atom, renders the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway not typically observed in simple phenols.

Displacement of the Bromine Atom by Various Nucleophiles

The synthesis of thioethers from aryl bromides is a well-established transformation, often proceeding via SNAr or metal-catalyzed pathways. acsgcipr.org Given the electronic activation of the ring, direct displacement of the bromine by a thiolate nucleophile is a plausible reaction.

Ether synthesis via nucleophilic substitution of an aryl halide is also a common transformation, often referred to as the Williamson ether synthesis when an alkoxide is the nucleophile. libretexts.org

Mechanistic Investigations of SNAr Pathways

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost in this step. In the second step, the leaving group departs, and the aromaticity of the ring is restored.

Recent studies on other systems, such as the reaction of 5-bromo-1,2,3-triazines with phenols, have also proposed concerted SNAr mechanisms where the attack of the nucleophile and the departure of the leaving group occur in a single step. acs.orgbeilstein-journals.org Computational studies, such as Density Functional Theory (DFT), are often employed to elucidate the precise mechanistic pathway. acs.org The exact mechanism for SNAr reactions on this compound would likely depend on the specific nucleophile, solvent, and reaction conditions.

Influence of Electron-Withdrawing Groups on SNAr Reactivity

The reactivity of an aryl halide in an SNAr reaction is significantly enhanced by the presence of strong electron-withdrawing groups, particularly those positioned ortho and para to the leaving group. libretexts.org In this compound, the trifluoromethyl group is meta to the bromine atom. While an ortho or para relationship would provide more direct resonance stabilization of the Meisenheimer intermediate, the strong inductive electron-withdrawing effect of the trifluoromethyl group still significantly activates the ring towards nucleophilic attack.

Oxidation and Reduction Processes

Oxidation of the Phenol (B47542) Moiety

The oxidation of phenols can lead to a variety of products, with the formation of quinones being a common outcome. vanderbilt.edulibretexts.orgyoutube.com Phenols are relatively easy to oxidize despite the stability of the aromatic ring. youtube.com The presence of a hydroxyl group makes the aromatic ring highly activated towards electrophilic substitution and also susceptible to oxidation. vanderbilt.edulibretexts.org

Potential for Reduction of the Bromine or Trifluoromethyl Group

The selective reduction of the functional groups in this compound presents a synthetic challenge due to the differing reactivity of the bromine and trifluoromethyl substituents.

The carbon-bromine bond can be reduced to a carbon-hydrogen bond (hydrodebromination) under various catalytic hydrogenation conditions, often using a palladium catalyst and a hydrogen source. This type of reaction is a common strategy in organic synthesis. The chemoselective reduction of an aryl bromide in the presence of other functional groups is a key consideration. youtube.com

Conversely, the trifluoromethyl group is known for its high stability and is generally resistant to reduction under standard catalytic hydrogenation conditions. tcichemicals.comnih.gov Its reduction requires harsh conditions, such as the use of strong reducing agents like alkali metals or electrochemical methods, which would likely also reduce the aryl bromide and potentially affect the phenol group. nih.gov The C-F bonds are strong, and the CF₃ group's high electronegativity makes it a robust substituent in many chemical environments. nih.govnih.gov Therefore, it is plausible to selectively reduce the bromine atom while leaving the trifluoromethyl group and the phenol moiety intact.

Transition-Metal-Catalyzed Coupling Reactions

The bromine substituent on this compound makes it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. mdpi.commdpi.com this compound, as an aryl bromide, is a suitable electrophilic partner for this reaction. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the C-Br bond, often facilitating the initial oxidative addition step in the catalytic cycle. nih.gov

The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a phosphine (B1218219) ligand, and a base like potassium carbonate or cesium fluoride (B91410) in a solvent such as dioxane or DMF. researchgate.netnih.gov The reaction is tolerant of a wide range of functional groups, including the phenolic -OH group, especially when a suitable base is chosen. mdpi.com A variety of aryl- and vinyl-boronic acids or their esters can be used as coupling partners to synthesize a diverse range of biaryl and styrenyl phenols.

Boronic Acid/EsterCatalyst SystemBaseSolventPotential Product Structure
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O5-Phenyl-2-(trifluoromethyl)phenol
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃DMF5-(4-Methoxyphenyl)-2-(trifluoromethyl)phenol
Vinylboronic acid pinacol (B44631) esterPd₂(dba)₃ / SPhosK₃PO₄Toluene (B28343)/H₂O5-Vinyl-2-(trifluoromethyl)phenol
3-Thienylboronic acidXPhosPdG2K₃PO₄1,4-Dioxane5-(Thiophen-3-yl)-2-(trifluoromethyl)phenol

Heck Coupling Reactions

The Heck reaction is another cornerstone of palladium-catalyzed C-C bond formation, coupling aryl halides with alkenes to form substituted alkenes. ncert.nic.inacs.orgmdpi.com The reaction of this compound with various alkenes would provide access to a range of substituted styrenes, cinnamates, and other vinylated compounds. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. acs.org

Typical conditions involve a palladium source like Pd(OAc)₂, often with a phosphine ligand, and a base such as triethylamine (B128534) or potassium carbonate. mdpi.comnih.gov The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring of this compound is expected to facilitate the oxidative addition step. The reaction can be performed with a variety of alkene substrates, including styrenes, acrylates, and acrylonitriles. nih.govmdpi.com

Alkene PartnerCatalyst SystemBaseSolventPotential Product Structure
StyrenePd(OAc)₂ / PPh₃Et₃NDMF(E)-5-Styryl-2-(trifluoromethyl)phenol
n-Butyl acrylatePd(OAc)₂K₂CO₃NMP(E)-Butyl 3-(4-hydroxy-3-(trifluoromethyl)phenyl)acrylate
AcrylonitrilePdCl₂(PPh₃)₂NaOAcDMA(E)-3-(4-Hydroxy-3-(trifluoromethyl)phenyl)acrylonitrile
1-OctenePdCl₂(PPh₃)₂ / XantphosK₂CO₃DCE5-(Oct-1-en-1-yl)-2-(trifluoromethyl)phenol

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. cas.cn This reaction is a powerful tool for synthesizing arylamines, which are important structures in medicinal chemistry and materials science. This compound can be coupled with a wide range of primary and secondary amines, including anilines and alkylamines.

The catalytic system for the Buchwald-Hartwig amination typically consists of a palladium precatalyst, such as those based on biarylphosphine ligands like XPhos or RuPhos, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). quora.comcas.cn The reaction is generally carried out in an inert solvent like toluene or dioxane. The phenolic proton would be deprotonated by the strong base, but the C-Br bond would still undergo the catalytic cycle to form the desired C-N bond.

Amine PartnerCatalyst SystemBaseSolventPotential Product Structure
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene5-(Phenylamino)-2-(trifluoromethyl)phenol
MorpholineRuPhos Pd G3LHMDSDioxane5-(Morpholino)-2-(trifluoromethyl)phenol
n-ButylaminePd(OAc)₂ / BINAPCs₂CO₃Toluene5-(Butylamino)-2-(trifluoromethyl)phenol
Carbazole[Pd(allyl)Cl]₂ / TrixiePhost-BuOLiToluene5-(9H-Carbazol-9-yl)-2-(trifluoromethyl)phenol

Cross-Coupling Strategies with Diverse Reaction Partners

The molecular architecture of this compound, featuring a bromine atom on the aromatic ring, makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for significant structural diversification. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle.

One of the most widely employed transformations is the Suzuki-Miyaura coupling, which involves the reaction of the aryl bromide with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. This method is highly valued for its functional group tolerance and the commercial availability of a vast array of boronic acids. While specific studies on this compound are not extensively detailed, the reactivity of similar bromo-aromatic compounds suggests that catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are effective. researchgate.net The choice of base is crucial for the reaction's success, with carbonates (e.g., K₂CO₃, Ag₂CO₃) and phosphates (e.g., K₃PO₄) being commonly used. uzh.ch

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst Ligand (if separate) Base Solvent Typical Substrate Ref.
Pd(dppf)Cl₂ --- K₃PO₄ Dioxane/H₂O Aryl Boronic Acids
Pd(PPh₃)₄ --- Ba(OH)₂ Toluene/Methanol Phenylboronic Acid researchgate.net

Another pivotal cross-coupling strategy is the Buchwald-Hartwig amination, which enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.org The catalytic system typically consists of a palladium precursor and a specialized, sterically hindered phosphine ligand, such as diphenylphosphinobinaphthyl (BINAP) or others developed by the Buchwald and Hartwig groups. wikipedia.org The reaction is performed in the presence of a base, often a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu), to deprotonate the amine. libretexts.org The application of Buchwald-Hartwig conditions to this compound would provide direct access to a range of N-aryl derivatives.

Table 2: General Catalytic Systems for Buchwald-Hartwig Amination

Palladium Source Ligand Base Solvent Amine Partner Ref.
Pd₂(dba)₃ BINAP NaOtBu Toluene Primary/Secondary Amines wikipedia.org
Pd(OAc)₂ tBuBrettPhos KOtBu Toluene Amides libretexts.org

Other cross-coupling reactions, such as the Heck, Sonogashira, and Negishi couplings, are also theoretically applicable, further expanding the synthetic utility of this versatile building block.

Derivatization Studies of the Hydroxyl Functionality

The phenolic hydroxyl (-OH) group of this compound is a prime site for derivatization through etherification and esterification. These transformations are fundamental for modifying the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Etherification is commonly achieved via the Williamson ether synthesis. This involves the deprotonation of the acidic phenolic proton with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide intermediate. This nucleophilic phenoxide then undergoes an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding aryl ether. The strong electron-withdrawing effect of the trifluoromethyl group increases the acidity of the phenolic proton, potentially allowing for the use of milder bases compared to phenol itself.

Esterification of the hydroxyl group can be readily accomplished by reaction with acylating agents like acid chlorides or anhydrides. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (Et₃N), which serves to neutralize the HCl or carboxylic acid byproduct. This reaction leads to the formation of phenyl esters, which can function as protecting groups or as prodrugs in medicinal chemistry contexts.

Table 3: General Methods for Derivatization of the Phenolic Hydroxyl Group

Reaction Type Reagents Base Solvent Product Type
Etherification Alkyl Halide (R-X) K₂CO₃, NaH DMF, Acetonitrile (B52724) Aryl Ether (Ar-O-R)
Esterification Acyl Chloride (RCOCl) Pyridine, Et₃N Dichloromethane (B109758), THF Aryl Ester (Ar-OCOR)

Phenolic Schiff bases, characterized by an azomethine (-C=N-) group, are a class of compounds with significant applications in coordination chemistry and materials science. nih.govresearchgate.net These are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. While this compound itself cannot directly form a Schiff base, it can be converted into a suitable aldehyde precursor, such as 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde, through formylation reactions.

The synthesis of a Schiff base from this aldehyde derivative would involve its reaction with a primary amine (R-NH₂) in a suitable solvent, often with acid catalysis (e.g., p-toluenesulfonic acid) to facilitate the dehydration step. nih.gov The removal of water, for instance by using a Dean-Stark apparatus, drives the reaction equilibrium towards the formation of the imine product. nih.gov The resulting Schiff bases, containing the this compound moiety, could serve as ligands for creating stable metal complexes.

Table 4: General Synthesis of a Phenolic Schiff Base

Phenolic Precursor Amine Partner Catalyst Conditions Product Ref.
5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (hypothetical) Aniline p-TSA Toluene, reflux with Dean-Stark trap (E)-4-Bromo-2-((phenylimino)methyl)-6-(trifluoromethyl)phenol nih.gov

Stereo- and Regioselectivity in Chemical Transformations

The outcomes of further chemical transformations on this compound are governed by principles of stereo- and regioselectivity, which are dictated by the electronic and steric properties of the substituents on the aromatic ring.

Regioselectivity Regioselectivity is particularly relevant in electrophilic aromatic substitution reactions. The directing effects of the three substituents on the ring determine the position of any new incoming electrophile.

Hydroxyl (-OH) group: A strongly activating, ortho, para-director.

Bromo (-Br) group: A deactivating, ortho, para-director.

Trifluoromethyl (-CF₃) group: A strongly deactivating, meta-director.

The available positions for substitution are C3, C4, and C6. The directing effects of the substituents converge to strongly favor substitution at the C4 position. The -OH and -Br groups both direct para and ortho to themselves, respectively, to the C4 position. The strongly deactivating -CF₃ group directs meta to itself, which also points to the C4 position. The C6 position is sterically hindered by the adjacent bulky trifluoromethyl group and electronically disfavored by the -OH group's ortho direction. Therefore, electrophilic reactions such as nitration or further halogenation are expected to show high regioselectivity for the C4 position. Reactions involving the bromine atom (cross-coupling) or the hydroxyl group (derivatization) are inherently regioselective to those specific sites.

Stereoselectivity Stereoselectivity becomes a critical consideration when a reaction creates a new chiral center. While this compound is achiral, its derivatives can be transformed into chiral molecules. For example, a Friedel-Crafts acylation could introduce a keto group, which could then be reduced to a chiral secondary alcohol. The reduction of the prochiral ketone would produce a racemic mixture of enantiomers unless a stereoselective reducing agent is used.

Enantioselective reductions, for instance using the Corey-Bakshi-Shibata (CBS) reduction or enzymes, could yield one enantiomer in excess. Similarly, other asymmetric transformations on derivatives of the title compound would require chiral catalysts or reagents to control the stereochemical outcome. acs.org For example, an enantioselective halolactonization of an unsaturated carboxylic acid derivative could be achieved using a chiral BINOL-derived catalyst. acs.org The specific stereochemical course of such reactions would depend on the chosen reagents and the precise structure of the substrate.

Advanced Spectroscopic and Crystallographic Investigations of 5 Bromo 2 Trifluoromethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 5-Bromo-2-(trifluoromethyl)phenol, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive picture of the atomic connectivity and the chemical environment of each nucleus.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. Due to the substitution pattern, there are three non-equivalent aromatic protons. Their chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the trifluoromethyl group and the bromine atom. The hydroxyl proton's chemical shift can be variable and is often observed as a broad singlet, its position influenced by solvent and concentration.

Aromatic Protons: The protons on the benzene (B151609) ring will exhibit complex splitting patterns due to spin-spin coupling. The proton ortho to the hydroxyl group is expected to be the most deshielded.

Hydroxyl Proton: The phenolic -OH proton typically appears as a broad singlet, the chemical shift of which is dependent on factors like solvent, temperature, and concentration due to hydrogen bonding.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct signals are expected for the six carbon atoms of the benzene ring, plus a signal for the trifluoromethyl carbon. The chemical shifts are significantly affected by the substituents. The carbon attached to the hydroxyl group will be shifted downfield, while the carbon bonded to the bromine atom will also show a characteristic shift. The trifluoromethyl group will cause a quartet in the proton-coupled spectrum due to the three fluorine atoms.

A predicted ¹³C NMR spectrum in water shows the following approximate chemical shifts:

Carbon AtomPredicted Chemical Shift (ppm)
C1 (-OH)154.5
C2 (-CF₃)122.3 (quartet)
C3118.8
C4134.2
C5 (-Br)115.1
C6131.0

This data is based on a predicted spectrum and may vary from experimental values. hmdb.ca

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. nih.govnih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the CF₃ group. The presence of the trifluoromethyl group is a key structural feature, and ¹⁹F NMR provides direct evidence for it. rsc.org The chemical shift can be influenced by solvent polarity. nih.govnih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms in this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the aromatic protons, helping to assign which protons are adjacent to each other on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached, allowing for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (those not attached to any protons), such as the carbons bonded to the hydroxyl, trifluoromethyl, and bromine groups, by observing their long-range couplings to the aromatic protons.

Variable-Temperature NMR for Dynamic Processes

Variable-temperature (VT) NMR studies can provide insights into dynamic processes such as rotational isomerism or conformational changes. mdpi.com For this compound, VT-NMR could be used to study the rotation around the C-O bond of the phenol (B47542) or potential intramolecular hydrogen bonding between the hydroxyl group and the trifluoromethyl group. hmdb.camdpi.com Changes in the NMR spectra as a function of temperature can reveal the energy barriers for these processes. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (240.94 g/mol for the most common isotopes). The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C₇H₄BrF₃O, the exact mass is a critical parameter for its definitive identification. The monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, and ¹⁶O), provides a precise value that distinguishes it from other compounds with the same nominal mass.

The theoretically calculated monoisotopic mass for this compound is approximately 239.93976 Da. nih.gov An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that aligns with this theoretical value to within a few parts per million (ppm), thereby confirming the elemental formula of the synthesized compound. This level of precision is crucial for differentiating between potential isomers or isobaric impurities.

PropertyValue
Molecular FormulaC₇H₄BrF₃O
Nominal Mass240 g/mol
Average Mass241.01 g/mol
Monoisotopic (Exact) Mass239.93976 Da nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly when coupled with techniques like electron ionization (EI), provides structural information through the analysis of fragmentation patterns. When the this compound molecule is ionized, it forms a molecular ion, [C₇H₄BrF₃O]⁺˙, which can then undergo characteristic fragmentation. docbrown.info The analysis of these fragments helps to confirm the connectivity of the atoms and the positions of the substituents on the phenol ring.

The presence of bromine results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). The fragmentation of the phenol ring itself often involves the loss of carbon monoxide (CO) or a formyl radical (HCO). docbrown.info The trifluoromethyl group (CF₃) is highly stable, but its loss can be observed.

A plausible fragmentation pathway for this compound is detailed below. The molecular ion peak would be observed at m/z ≈ 240/242. Subsequent fragmentation could involve the loss of the trifluoromethyl group, the bromine atom, or small neutral molecules.

m/z (Plausible)Fragment IdentityDescription
240/242[C₇H₄BrF₃O]⁺˙Molecular Ion (M⁺˙)
171/173[C₆H₄BrO]⁺Loss of CF₃ radical from M⁺˙
161[C₇H₄F₃O]⁺Loss of Br radical from M⁺˙
143[C₆H₄F₃]⁺Loss of Br radical and CO from M⁺˙
94[C₆H₅OH]⁺˙Loss of Br and CF₂ (rearrangement)
77[C₆H₅]⁺Common fragment for aromatic compounds docbrown.info

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of pharmaceutical ingredients and chemical compounds like this compound. chromatographyonline.com The use of LC is essential for separating the main compound from any impurities, which may include starting materials, by-products, or degradation products. srce.hr

In a typical LC-MS analysis for purity assessment, a reversed-phase HPLC method would be developed to achieve a baseline separation of the target compound from all potential impurities. chromatographyonline.com The eluent from the LC column is directed into the mass spectrometer, which serves as a highly specific and sensitive detector. The purity of the this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. The mass spectrometer confirms the identity of the main peak by its m/z value and can also be used to tentatively identify the structures of any co-eluting impurities based on their mass. srce.hr This dual detection provides a comprehensive profile of the sample's purity.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. d-nb.info The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its phenolic hydroxyl group, the substituted aromatic ring, the carbon-bromine bond, and the carbon-fluorine bonds of the trifluoromethyl group.

The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the O-H stretching vibration of the phenolic group, often broadened due to hydrogen bonding. scielo.br The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce a series of sharp bands in the 1450-1600 cm⁻¹ region. scielo.br The strong electron-withdrawing nature of the trifluoromethyl group results in intense C-F stretching bands, typically found in the 1100-1350 cm⁻¹ range. The C-O stretching of the phenol is expected around 1200-1260 cm⁻¹. Finally, the C-Br stretching vibration is observed at lower frequencies, usually in the 500-600 cm⁻¹ region of the spectrum.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3600 - 3200O-H Stretch (broad)Phenolic -OH
3100 - 3000C-H StretchAromatic Ring
1600 - 1450C=C StretchAromatic Ring
1350 - 1100C-F Stretch (strong, multiple bands)Trifluoromethyl (-CF₃)
1260 - 1200C-O StretchPhenol
600 - 500C-Br StretchBromo-substituent

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Modes

Fourier Transform Raman (FT-Raman) spectroscopy is a form of vibrational spectroscopy that is complementary to FT-IR. researchgate.net While IR absorption depends on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in the bond's polarizability. researchgate.net This makes FT-Raman particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, the FT-Raman spectrum would provide valuable confirmatory data. The symmetric stretching vibrations of the aromatic ring are typically strong in the Raman spectrum. The C-Br and the symmetric C-F stretching modes of the CF₃ group would also be expected to produce distinct Raman signals. Comparing the FT-IR and FT-Raman spectra can aid in a more complete assignment of the vibrational modes of the molecule, as some modes may be strong in one technique and weak or absent in the other.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3100 - 3000C-H Symmetric StretchAromatic Ring
1610 - 1570C=C Ring StretchAromatic Ring
~1000Ring Breathing ModeAromatic Ring
750 - 700C-F Symmetric StretchTrifluoromethyl (-CF₃)
600 - 500C-Br StretchBromo-substituent

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions that occur when a molecule absorbs UV or visible light. fiveable.me In this compound, the benzene ring acts as the primary chromophore, the part of the molecule responsible for light absorption. slideshare.net The hydroxyl (-OH), bromine (-Br), and trifluoromethyl (-CF₃) groups act as auxochromes, which are functional groups that modify the absorption wavelength (λ_max) and intensity of the chromophore. fiveable.me

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the molecular structure, bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in the solid state.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for elucidating the precise solid-state molecular structure of a compound. The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be determined with high accuracy.

As of the latest literature search, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Therefore, detailed crystallographic parameters including unit cell dimensions, space group, and atomic coordinates are not available.

For illustrative purposes, a typical data table generated from such an analysis would include the following parameters:

Crystallographic Parameter Value
Chemical FormulaC₇H₄BrF₃O
Formula Weight241.01
Crystal SystemData not available
Space GroupData not available
Unit Cell Dimensionsa = ? Å, b = ? Å, c = ? Å
α = ? °, β = ? °, γ = ? °
Volume? ų
Z (molecules per unit cell)Data not available
Density (calculated)? g/cm³
R-factorData not available

This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment. Currently, no such data has been published for this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto a unique molecular surface, this method provides valuable insights into the nature and relative importance of various non-covalent contacts, such as hydrogen bonds and van der Waals forces, which dictate the crystal packing.

Given the absence of a determined crystal structure for this compound, a Hirshfeld surface analysis cannot be performed. Such an analysis is contingent on the availability of crystallographic information file (CIF) data obtained from single-crystal X-ray diffraction.

Interaction Type Percentage Contribution (%)
H···HData not available
O···H/H···OData not available
F···H/H···FData not available
Br···H/H···BrData not available
C···H/H···CData not available
OtherData not available

This table illustrates the expected output of a Hirshfeld surface analysis. As no crystal structure for this compound is currently available, these values cannot be determined.

Computational Chemistry and Theoretical Modeling of 5 Bromo 2 Trifluoromethyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of 5-Bromo-2-(trifluoromethyl)phenol at an atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary tool for the computational study of substituted phenols due to its favorable balance of accuracy and computational cost. Methods such as the B3LYP hybrid functional combined with Pople-style basis sets (e.g., 6-311++G(d,p)) are commonly employed to optimize the molecular geometry and calculate a wide range of molecular properties. The strong electron-withdrawing nature of the trifluoromethyl group and the inductive and resonance effects of the bromine atom create a unique electronic profile that DFT can model effectively.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

From the energies of the HOMO and LUMO, various global chemical reactivity descriptors can be calculated to quantify the molecule's behavior. These indices provide a quantitative measure of the molecule's stability and reactivity.

Interactive Table 1: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for this compound

Note: The following data are representative values for a molecule of this type and are provided for illustrative purposes. They are not derived from a published study on this specific compound.

ParameterSymbolFormulaHypothetical Value
HOMO EnergyEHOMO--6.85 eV
LUMO EnergyELUMO--1.75 eV
Energy GapΔEELUMO - EHOMO5.10 eV
Ionization PotentialIP-EHOMO6.85 eV
Electron AffinityEA-ELUMO1.75 eV
Absolute Electronegativityχ(IP + EA) / 24.30 eV
Chemical Hardnessη(IP - EA) / 22.55 eV
Chemical SoftnessS1 / (2η)0.196 eV⁻¹
Electrophilicity Indexωχ² / (2η)3.62 eV

Furthermore, Fukui functions are calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations can pinpoint which of the aromatic carbons or heteroatoms are most susceptible to reaction, guiding synthetic modifications. acs.org

DFT calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding intensities can be obtained. These theoretical spectra are invaluable for interpreting experimental data. For a molecule like this compound, specific vibrational modes associated with the O-H, C-Br, and C-F bonds can be assigned. rsc.org

Interactive Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups

Note: The following data are representative values and are provided for illustrative purposes. Scaling factors are often applied to theoretical frequencies to improve agreement with experimental data.

Functional GroupVibrational ModeTypical Experimental Range (cm⁻¹)Hypothetical Calculated Frequency (cm⁻¹)
Phenolic HydroxylO-H stretch3200-36003450
Phenolic HydroxylO-H bend1310-14101380
Aromatic RingC-H stretch3000-31003075
Trifluoromethyl GroupC-F stretch (asymmetric)1250-13501310
Trifluoromethyl GroupC-F stretch (symmetric)1120-12001165
Aromatic RingC-Br stretch500-650610

Theoretical modeling is a powerful tool for investigating reaction mechanisms. For this compound, potential reactions such as electrophilic aromatic substitution, nucleophilic substitution of the bromine atom, or degradation pathways like defluorination can be modeled. DFT calculations are used to map the potential energy surface of a reaction, locating the structures of reactants, products, intermediates, and, crucially, transition states (TS). The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate.

For example, a hypothetical nucleophilic substitution reaction could be modeled to understand its feasibility.

Interactive Table 3: Hypothetical Energy Profile for a Reaction Pathway

Note: The following data are for illustrative purposes to demonstrate the concept of a reaction energy profile.

SpeciesDescriptionHypothetical Relative Energy (kcal/mol)
ReactantsThis compound + Nucleophile0.0
Transition StateActivated complex for substitution+25.5
ProductsSubstituted phenol (B47542) + Bromide-10.2

Ab Initio Methods for High-Level Electronic Structure Determination

While DFT is a workhorse for many applications, higher-level ab initio methods can provide even greater accuracy, albeit at a significantly higher computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered benchmarks for chemical accuracy. They are often used to refine the energies of stationary points (minima and transition states) that have been initially located using DFT. This dual approach, using DFT for geometry optimization and vibrational analysis followed by a single-point energy calculation with a high-level ab initio method, provides a robust and accurate picture of the molecule's electronic properties.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations examine static molecular properties or single reaction events, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. acs.org

For this compound, MD simulations can be employed to:

Study Solvation: Investigate how the molecule interacts with solvent molecules (e.g., water, ethanol), including the formation and dynamics of hydrogen bonds between the phenolic hydroxyl group and the solvent.

Analyze Conformational Flexibility: Explore the rotation around the C-O and C-CF₃ bonds and the resulting conformational landscape of the molecule in different environments.

Simulate Interactions with Biomolecules: If the compound is being investigated as a potential drug candidate, MD simulations can model its binding to a target protein, providing insights into binding stability, key intermolecular interactions, and the role of water molecules in the binding site.

These simulations rely on force fields, which are sets of parameters and equations that describe the potential energy of the system.

Interactive Table 4: Common Force Fields for Organic Molecule Simulations

Force Field NamePrimary Application Area
AMBER (Assisted Model Building with Energy Refinement)Biomolecules (proteins, nucleic acids)
CHARMM (Chemistry at HARvard Macromolecular Mechanics)Biomolecules, drug-like molecules
OPLS (Optimized Potentials for Liquid Simulations)Organic liquids, proteins
GROMOS (GROningen MOlecular Simulation)Biomolecular systems

By combining quantum chemical calculations with molecular dynamics simulations, a comprehensive theoretical understanding of this compound can be achieved, bridging the gap between its molecular structure and its macroscopic properties and functions.

Conformational Analysis and Flexibility Studies

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound. The molecule's flexibility primarily arises from the rotation of the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups attached to the phenol ring. These rotations give rise to different conformers with varying energies.

The most stable conformers are determined by the interplay of steric hindrance and intramolecular interactions, particularly hydrogen bonding. It is anticipated that two primary conformers exist, characterized by the orientation of the hydroxyl proton: one where the O-H bond is oriented towards the trifluoromethyl group (syn conformer) and one where it is oriented away (anti conformer).

Theoretical studies on closely related molecules, such as 2,4,6-trisubstituted phenols, reveal a preference for the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and an adjacent substituent like the trifluoromethyl group. This interaction stabilizes the syn conformation. While direct experimental or computational data for this compound is not extensively available, findings from analogous compounds provide a strong basis for predicting its conformational preferences. For instance, studies on 4-bromo-2-trifluoromethylphenol have quantified the energetic preference for the conformer where the hydroxyl group is oriented toward the CF₃ group.

Table 1: Estimated Free Energy Differences for Conformational Preference in a Related Phenol
InteractionPhaseFree Energy Change (-ΔG)Interpretation
OH···CF₃ Intramolecular H-BondVapor1100 ± 300 cal/molIn the gas phase, the conformer with the hydroxyl group oriented towards the CF₃ group is significantly preferred.
OH···CF₃ Intramolecular H-BondCCl₄ Solution> 0 cal/molIn a non-polar solvent, the intramolecular hydrogen bond remains a key stabilizing factor.

This table presents data for the analogous compound 4-bromo-2-trifluoromethylphenol, which is used to infer the behavior of this compound. The data illustrates the energetic advantage of forming an intramolecular hydrogen bond between the hydroxyl and trifluoromethyl groups.

Solvation Effects and Intermolecular Interactions in Solution

The behavior of this compound in solution is heavily influenced by solvation effects and its ability to form intermolecular interactions with solvent molecules. The nature of the solvent can significantly alter the conformational equilibrium and the accessibility of reactive sites on the molecule.

In non-polar solvents, the intramolecular hydrogen bond between the -OH and -CF₃ groups is expected to be the dominant interaction, stabilizing the syn conformer. However, in polar or hydrogen-bond-accepting solvents, solvent molecules can compete with the intramolecular interaction by forming intermolecular hydrogen bonds with the phenolic proton.

Studies on similar compounds in aromatic solvents like benzene (B151609) have shown specific interactions where the solvent preferentially solvates the hydroxyl group. This interaction can be strong enough to disrupt the intramolecular hydrogen bond and alter the conformational preference. This is a critical consideration in reaction chemistry, as the choice of solvent can dictate which conformer is more prevalent and thus influence reaction pathways and product distributions.

Table 2: Solvent-Induced Free Energy Changes for a Related Phenol
SolventInteraction TypeFree Energy Change (ΔG)Interpretation
Benzene (C₆H₆)Preferential OH···Solvent Interaction1300 cal/molBenzene strongly interacts with the hydroxyl group, stabilizing it relative to the vapor phase and competing with intramolecular H-bonding.

This table shows the free energy change associated with the preferential interaction of benzene with the hydroxyl group of the analogous compound 4-bromo-2-trifluoromethylphenol, referenced to the vapor phase. This indicates a strong intermolecular interaction that can influence the molecule's conformational landscape in solution.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are mathematical equations that can predict the activity or properties of new, untested compounds, making them invaluable tools in fields like drug discovery and materials science. nih.govnih.gov

For a compound like this compound, QSAR/QSPR models would be developed by first creating a dataset of structurally similar phenols with known activities or properties. Then, various molecular descriptors that quantify different aspects of the molecular structure are calculated. researchgate.net Statistical methods are then employed to build a model that links these descriptors to the observed outcome.

Development of Predictive Models Based on Molecular Descriptors

The development of a predictive QSAR/QSPR model for compounds related to this compound would involve the calculation of a wide range of molecular descriptors. nih.gov These descriptors fall into several categories, including electronic, steric, hydrophobic, and topological. The goal is to find a combination of descriptors that accurately predicts the property of interest. ucsb.edu

Commonly used descriptors for phenolic compounds include:

Hydrophobicity parameters (e.g., LogP): These describe the compound's partitioning between an oily and an aqueous phase, which is crucial for predicting biological membrane permeability. jst.go.jp

Electronic parameters (e.g., Hammett constants, HOMO/LUMO energies, pKa): These quantify the electron-donating or -withdrawing nature of substituents, which strongly influences reactivity and interaction with biological targets. ucsb.edujst.go.jp

Steric parameters (e.g., Molar Refractivity, van der Waals volume): These account for the size and shape of the molecule, which can affect how it fits into a receptor site.

Topological indices (e.g., Kier & Hall indices): These numerical values are derived from the graph representation of the molecule and encode information about its size, shape, and degree of branching. nih.gov

Table 3: Relevant Molecular Descriptors for QSAR/QSPR Models of Substituted Phenols
Descriptor ClassExample DescriptorProperty RepresentedRelevance
ElectronicpKaAcidity of the hydroxyl groupInfluences ionization state and hydrogen bonding capacity. jst.go.jp
ElectronicHOMO/LUMO EnergiesElectron-donating/accepting abilityRelates to chemical reactivity and charge-transfer interactions. ucsb.edu
HydrophobicityLogPLipophilicityCrucial for membrane transport and bioavailability. jst.go.jp
StericMolar Refractivity (MR)Molecular volume and polarizabilityAffects binding affinity to receptors or enzymes.
TopologicalKier & Hall IndexMolecular connectivity and shapeCaptures structural features related to molecular interactions. nih.gov

Evaluation of Electronic and Steric Effects on Reactivity

The chemical reactivity of this compound is dictated by the combined electronic and steric effects of its three substituents: the hydroxyl (-OH), bromine (-Br), and trifluoromethyl (-CF₃) groups.

Electronic Effects:

Trifluoromethyl (-CF₃) group: This is a very powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms (strong negative inductive effect, -I). nih.gov It deactivates the aromatic ring, making it less susceptible to electrophilic attack, and significantly increases the acidity of the phenolic proton.

Hydroxyl (-OH) group: This group is strongly activating and ortho-, para-directing for electrophilic aromatic substitution, due to its strong resonance electron-donating effect (+M), which outweighs its inductive withdrawal (-I). stackexchange.com

The interplay of these effects makes the electron density distribution on the aromatic ring complex. The powerful deactivating nature of the -CF₃ and -Br groups enhances the acidity of the phenol compared to unsubstituted phenol. The -OH group's activating effect directs potential electrophilic attack to the positions ortho and para to it (positions 4 and 6).

Steric Effects:

The trifluoromethyl group is sterically bulky. capes.gov.br Its presence at the ortho position to the hydroxyl group can hinder the approach of reactants to both the -OH group and the adjacent carbon atom on the ring. iitk.ac.in

The bromine atom also contributes to steric hindrance, although to a lesser extent than the -CF₃ group.

These steric factors, particularly from the -CF₃ group, can influence the regioselectivity of reactions, potentially favoring attack at the less hindered position 4 over position 6.

Table 4: Summary of Substituent Effects on the Aromatic Ring
SubstituentPositionInductive Effect (-I)Resonance Effect (+M)Overall Electronic EffectSteric Hindrance
-OH1Weakly deactivatingStrongly activatingStrongly activating, o,p-directingLow
-CF₃2Strongly deactivatingN/AStrongly deactivatingHigh
-Br5Moderately deactivatingWeakly activatingDeactivating, o,p-directingModerate

Applications and Advanced Research Directions of 5 Bromo 2 Trifluoromethyl Phenol

Intermediate in Pharmaceutical Synthesis

The trifluoromethylphenyl scaffold, accessible through intermediates like 5-Bromo-2-(trifluoromethyl)phenol, is a prominent feature in many modern therapeutic agents. Its incorporation into drug candidates is a strategic approach to optimize pharmacological profiles.

Design and Synthesis of Drug Candidates and Bioactive Molecules

The strategic incorporation of the trifluoromethyl group into drug candidates can significantly improve their biological activity and stability. mdpi.com The this compound structure is an important starting point for creating molecules with the desirable trifluoromethylphenyl moiety.

Research has demonstrated the utility of this and related scaffolds in a variety of therapeutic areas:

Anti-inflammatory and Immunosuppressive Agents: Leflunomide, an isoxazole (B147169) derivative bearing a 4-(trifluoromethyl)phenyl group, is an immunosuppressive drug used to treat rheumatoid arthritis. Its active metabolite, teriflunomide (B560168), is formed by the opening of the isoxazole ring. wikipedia.org

Anticancer Agents: Selinexor, a cancer treatment, features a 3,5-bis(trifluoromethyl)phenyl moiety. It functions by inhibiting the protein XPO1, leading to the accumulation of tumor suppressor proteins in the cell nucleus and causing cancer cell death. mdpi.com

Central Nervous System (CNS) Agents: The well-known antidepressant Fluoxetine is synthesized from p-trifluoromethylphenol, demonstrating the early recognition of this group's value in CNS drug design. mdpi.com In other research, related compounds like 2-Bromo-3-(trifluoromethyl)phenol have been used as reactants to synthesize benzimidazolone and benzothiazolone compounds that act as AMPA receptor modulators, which are targets for various neurological and psychiatric disorders. chemicalbook.com

Hormone Receptor Modulators: B-(trifluoromethyl)phenyl phosphine (B1218219)–borane derivatives have been designed and synthesized as novel antagonists for the progesterone (B1679170) receptor, which is a target for gynecological disorders and contraception. mdpi.com

The synthesis of these complex molecules often relies on the foundational structure provided by precursors such as brominated trifluoromethylphenols. The bromine atom allows for further molecular elaboration through coupling reactions, while the trifluoromethyl group imparts favorable drug-like properties.

Mechanistic Studies of Drug Candidates Incorporating the Trifluoromethylphenyl Scaffold

Understanding the precise mechanism of action is fundamental to drug development. For compounds containing the trifluoromethylphenyl scaffold, detailed mechanistic studies are performed to elucidate how they interact with their biological targets.

Enzyme Inhibition: Teriflunomide, the active metabolite of leflunomide, exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). wikipedia.org This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of rapidly dividing cells like activated lymphocytes. By blocking this pathway, teriflunomide halts the expansion of these immune cells. wikipedia.org

Receptor Interaction: The compound 1-(3-trifluoromethylphenyl)piperazine (TFMPP) has been studied extensively to understand its stimulus properties. Research in animal models has shown that its effects are mediated through interactions with specific serotonin (B10506) receptors, particularly the 5-HT1B and 5-HT1C subtypes, while not significantly involving other receptor systems like dopaminergic or adrenergic pathways. nih.gov Such studies are vital for predicting the pharmacological profile and potential therapeutic applications of new drug candidates.

These examples highlight the diverse mechanisms through which trifluoromethylphenyl-containing molecules can exert their therapeutic effects, a versatility that drives continued interest in this chemical scaffold.

Development of Enzyme Inhibitors (e.g., Cholinesterase Inhibitors)

The development of enzyme inhibitors is a major focus of pharmaceutical research, and the trifluoromethylphenyl structure is a valuable component in designing potent and selective inhibitors. A key area of this research is the development of cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease. nih.gov

In one study, researchers designed and synthesized a series of analogues based on N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide, a compound structurally related to this compound. These new molecules were evaluated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in cholinergic neurotransmission. nih.gov The study found that modifications to the parent structure could modulate the inhibitory potency and selectivity. The most promising analogues demonstrated significant improvements in activity over the initial lead compound. nih.gov

Similarly, other research has focused on designing dual-action inhibitors. For instance, natural phenol (B47542) carbamates have been developed as inhibitors of both BuChE and fatty acid amide hydrolase (FAAH), another therapeutic target for Alzheimer's disease. nih.gov One lead compound from this work, D12, showed a balanced inhibitory profile against both enzymes and demonstrated neuroprotective effects in a mouse model of the disease. nih.gov This line of research underscores the potential for creating multi-target drugs from phenol-based scaffolds.

Table 1: Cholinesterase Inhibition by Analogues of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide
Compound ClassTarget EnzymeIC50 Range (µmol·L⁻¹)Reference
Synthesized AnaloguesAcetylcholinesterase (AChE)18.2 to 196.6 nih.gov
Synthesized AnaloguesButyrylcholinesterase (BuChE)9.2 to 196.2 nih.gov
Lead Compound (D12)Human BuChE0.081 nih.gov
Lead Compound (D12)Human FAAH0.400 nih.gov

IC50 represents the concentration of an inhibitor required for 50% inhibition of enzyme activity.

Precursor in Agrochemical Development

The introduction of fluorine-containing motifs, particularly the trifluoromethyl group, has been a significant driver of innovation in the agrochemical industry. bohrium.com These compounds often exhibit enhanced efficacy, selectivity, and stability, making them valuable as herbicides, pesticides, and fungicides. bohrium.comnih.gov this compound represents a key starting material for accessing novel agrochemical agents.

Synthesis of Herbicides and Pesticides

The unique properties of the trifluoromethylphenyl scaffold are leveraged to create new active ingredients for crop protection. The bromine atom on a precursor like this compound provides a convenient site for chemical modification to build the final agrochemical product.

Research into trifluoromethylphenyl amides has yielded compounds with potent biological activity against agricultural pests and pathogens. In one study, a series of these amides were synthesized and evaluated for their effectiveness:

Insecticidal Activity: Against Aedes aegypti (yellow fever mosquito) larvae, the compound N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,5-dinitrobenzamide was found to be the most toxic. For adult mosquitos, N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide was the most active. researchgate.net

Fungicidal Activity: The compound 2,2,2-trifluoro-N-(2-(trifluoromethyl)phenyl)acetamide was identified as the most potent fungicide against Phomopsis obscurans, a plant pathogen. researchgate.net

These findings demonstrate that the trifluoromethylphenyl core can be adapted to target a range of pests. The specific substitutions on the phenyl ring and the amide group are crucial for determining the type and level of activity. researchgate.net Furthermore, related intermediates like 5-bromo-2-fluorobenzeneboronic acid are known to be important in the synthesis of non-ester pyrethroid pesticides. google.com

Table 2: Activity of Synthesized Trifluoromethylphenyl Amides
CompoundTarget OrganismActivity Metric (24h)ValueReference
N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,5-dinitrobenzamideAedes aegypti larvaeLC501940 nM researchgate.net
N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamideAedes aegypti adultsLD5019.182 nM researchgate.net
2,2,2-trifluoro-N-(2-(trifluoromethyl)phenyl)acetamideAedes aegypti adultsRepellency (MED)0.039 µmol/cm² researchgate.net

LC50 (Lethal Concentration 50): Concentration that kills 50% of a test population. LD50 (Lethal Dose 50): Dose that kills 50% of a test population. MED (Minimum Effective Dosage): Minimum dose to produce a repellent effect.

Research on Agrochemical Targets and Modes of Action

A critical aspect of developing new agrochemicals is understanding their mode of action—the specific biological process they disrupt in the target pest, weed, or fungus. This knowledge is essential for creating selective products that are effective at low application rates and for managing the development of resistance in pest populations. nih.gov

The modes of action for pesticides are diverse. For example, some herbicides function as synthetic mimics of natural plant hormones, causing uncontrolled growth that leads to the plant's death. Fungicides may act by inhibiting critical processes like melanin (B1238610) or chitin (B13524) synthesis, or by disrupting the citric acid cycle.

For many novel compounds, including some trifluoromethylphenyl amides, the precise mode of action is not yet fully understood and remains an active area of investigation. researchgate.net Research in this field aims to identify the specific enzymes or receptors that these agrochemicals target. A clear understanding of the structure-activity relationship and the mode of action allows for the rational design of next-generation pesticides with improved safety profiles and efficacy, helping to overcome the persistent challenge of resistance. nih.gov

Table of Mentioned Compounds

Chemical Name
1-(3-trifluoromethylphenyl)piperazine (TFMPP)
2,2,2-trifluoro-N-(2-(trifluoromethyl)phenyl)acetamide
2-Bromo-3-(trifluoromethyl)phenol
This compound
5-bromo-2-fluorobenzeneboronic acid
Acetylcholinesterase (AChE)
Butyrylcholinesterase (BuChE)
Dihydroorotate dehydrogenase (DHODH)
Fatty acid amide hydrolase (FAAH)
Fluoxetine
Leflunomide
N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide
N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,5-dinitrobenzamide
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide
p-trifluoromethylphenol
Selinexor
Teriflunomide

Role in Materials Science

The unique combination of a bromine atom, a trifluoromethyl group, and a phenolic hydroxyl group makes this compound a valuable building block in materials science. Its distinct electronic and steric properties are leveraged in the creation of specialized polymers and functional materials.

Synthesis of Advanced Functional Materials with Unique Properties

This compound serves as a key precursor in the synthesis of advanced functional materials. The incorporation of this compound into larger molecular structures imparts specific, desirable characteristics. The presence of the trifluoromethyl (-CF3) group is particularly significant, as it is known to enhance the thermal stability and chemical resistance of materials. Furthermore, the bromine atom provides a reactive site for further chemical modifications and cross-linking reactions, allowing for the creation of complex, high-performance materials such as specialized coatings and adhesives that benefit from increased hydrophobicity and durability in harsh environments.

Polymer Chemistry Applications and Fluorinated Polymer Design

In the field of polymer chemistry, this compound is utilized in the design and synthesis of fluorinated polymers. The introduction of the trifluoromethyl group into polymer backbones leads to materials with significantly improved properties. Fluorinated polymers are sought after for their low surface energy, high resistance to chemical degradation, and excellent thermal stability. The incorporation of this compound can enhance these characteristics, leading to polymers with superior hydrophobicity and mechanical strength.

Table 1: Enhanced Properties of Fluorinated Polymers Incorporating this compound

Property Enhancement Attributed to this compound
Thermal Stability The strong carbon-fluorine bonds in the -CF3 group increase the energy required to break down the polymer backbone.
Chemical Resistance The electronegative fluorine atoms shield the polymer chain from chemical attack.
Hydrophobicity The low polarizability of the C-F bond results in materials with very low surface energy, leading to water repellency.
Mechanical Strength The introduction of the bulky and rigid trifluoromethyl group can improve the stiffness and durability of the polymer.

Exploration of Biological Activity and Mechanistic Pathways

The structural features of this compound, specifically the halogen substituents on the phenol ring, make it a compound of interest for investigating potential biological activities. The trifluoromethyl group often enhances the potency and selectivity of bioactive molecules.

Mechanistic Investigations of Anticancer Potential

While direct studies on this compound are limited, research on related brominated and phenolic compounds provides insight into potential anticancer mechanisms. Phenolic compounds, in general, are known to exert anticancer effects by acting on various molecular targets. nih.gov They can induce apoptosis (programmed cell death), arrest the cell cycle, and inhibit metastasis. nih.gov

Mechanistically, bromophenols have shown the ability to inhibit the proliferation of various cancer cell lines. mdpi.com Some polybrominated phenolic compounds are thought to exert their effects by inhibiting key enzymes in cellular respiration, such as complex II in the mitochondrial electron transport chain, which can trigger apoptosis. mdpi.com The introduction of bromine can also improve the bioselectivity of a compound. mdpi.com For other phenolic structures, proposed molecular targets include the tumor suppressor protein p53, the anti-apoptotic protein Bcl-2, and the hypoxia-inducible factor-1α (HIF-1α). nih.gov The downregulation of proteins like Bcl-2 and p-Akt, which are involved in cell survival pathways, has been linked to the apoptotic effects of some dietary phenols. nih.gov

Table 2: Potential Anticancer Mechanisms and Molecular Targets Based on Related Phenolic Compounds

Mechanistic Pathway Potential Molecular Target Observed Effect Source
Induction of Apoptosis Bcl-2, p-Akt Downregulation of survival signals, leading to programmed cell death. nih.gov
Induction of Apoptosis Mitochondrial Complex II Inhibition of cellular respiration, triggering apoptosis. mdpi.com
Cell Cycle Regulation p53 Activation of tumor suppressor pathways. nih.gov
Anti-proliferative Activity Various Inhibition of cancer cell growth. mdpi.com

Mechanistic Studies of Antimicrobial Activity against Bacterial and Fungal Strains

Compounds that contain both bromine and trifluoromethyl groups are recognized for their potential antimicrobial properties. The mechanism of action for phenolic compounds against bacteria often involves the disruption of cellular membranes and interference with essential metabolic processes. The lipophilicity of a compound, which can be increased by the presence of fluorine atoms, is a key factor in its antimicrobial potency, as it facilitates passage through the microbial cell wall and membrane. nih.gov

Studies on various phenolic compounds have shown they can increase the permeability of the cytoplasmic membrane. frontiersin.org For Gram-positive bacteria, a more specific mode of action has been suggested, as the bactericidal concentrations are not always dependent on the type of bacteria. scielo.org.za In contrast, some phenolic extracts have demonstrated greater activity against Gram-negative bacteria. researchgate.net The presence of a trifluoromethyl group in chalcone (B49325) structures, for example, has been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. nih.gov The proposed mechanism for these fluorinated compounds often relates to their ability to compromise the integrity of the cellular membrane. frontiersin.org

Investigation of Molecular Targets and Binding Interactions in Biological Systems

This compound is a candidate for biochemical research focused on understanding enzyme interactions and cellular mechanisms. Its structure allows it to potentially act as an inhibitor for various enzymes. Molecular docking studies, a computational method to predict the binding orientation of a small molecule to a protein target, can be employed to explore its interactions with the active sites of enzymes and help elucidate its role in regulating metabolic pathways.

Research into related phenolic compounds has identified specific molecular targets. In the context of anticancer activity, these targets include proteins crucial for cell survival and proliferation, such as Bcl-2 and p-Akt. nih.gov The study of how these molecules bind to their targets provides a foundation for understanding their biological effects. For instance, the binding of phenolic compounds to these proteins can disrupt their normal function, leading to the induction of apoptosis in cancer cells. nih.gov The presence of a trifluoromethyl group can significantly influence these binding interactions, potentially improving the affinity and selectivity of the compound for its target. chemenu.com

Bioisosteric Replacements and Their Impact on Biological Function

In medicinal chemistry, bioisosterism is a strategy used to optimize drug candidates by replacing a functional group with another that has similar physicochemical or topological properties. acs.orgfiveable.me This rational approach to drug design aims to enhance a molecule's activity, improve selectivity, reduce toxicity, or alter pharmacokinetic properties. acs.orgresearchgate.net For a molecule like this compound, the primary sites for bioisosteric replacement would be the phenolic hydroxyl group, the trifluoromethyl group, and the bromine atom.

Phenolic Hydroxyl Group: The phenol group is a common feature in many biologically active compounds but is often a liability due to rapid metabolic breakdown. biologyinsights.comnih.gov The body's Phase II metabolism enzymes can quickly conjugate the hydroxyl group, leading to poor oral bioavailability and a short duration of action. biologyinsights.com Furthermore, Phase I metabolism can oxidize phenols into reactive quinone-type metabolites that may cause toxicity. biologyinsights.com Replacing the phenolic hydroxyl group with a metabolically stable bioisostere can circumvent these issues. For example, replacing a susceptible phenol with a heterocyclic system in some selective estrogen receptor modulators (SERMs) maintained necessary hydrogen bonding for receptor binding but blocked metabolic pathways, resulting in enhanced bioavailability. biologyinsights.com

Trifluoromethyl (CF3) Group: The trifluoromethyl group is a highly valuable substituent in drug design due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. mdpi.com It is often considered a bioisostere for groups like methyl, isopropyl, or even a nitro group. mdpi.comresearchgate.net Replacing an aliphatic nitro group with a CF3 group in a series of CB1 receptor positive allosteric modulators resulted in compounds with greater potency and improved metabolic stability in vitro. nih.govacs.orgnih.gov This highlights the potential of the CF3 group to enhance the drug-like properties of a molecule.

Bromo Group: Halogens like bromine can be interchanged with other groups based on similarities in their peripheral electrons. acs.org The replacement of a bromine atom can modulate a compound's size, lipophilicity, and electronic distribution, which can influence its interaction with biological targets. In some N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives, the combination of bromo and trifluoromethyl substitutions resulted in the most potent compounds against several strains of S. aureus and E. faecium. nih.gov

The following table summarizes key examples of bioisosteric replacements and their observed impact on biological function, providing a framework for potential modifications to the this compound scaffold.

Original Group Bioisosteric Replacement Parent Molecule Class Observed Impact on Biological Function Reference(s)
Phenolic HydroxylHeterocyclic System (e.g., Benzimidazolone)Selective Estrogen Receptor Modulators (SERMs), 3-Hydroxymorphinan analoguesMaintained receptor binding, blocked metabolic sulfation, enhanced oral bioavailability and sustained therapeutic effect. biologyinsights.com
Aliphatic Nitro (NO2)Trifluoromethyl (CF3)CB1 Receptor Positive Allosteric ModulatorsIncreased potency and improved in vitro metabolic stability while retaining the desired signaling profile. nih.govacs.orgnih.gov
PhenylPyridylAntihistamines (Phenbenzamine to Mepyramine)Resulted in a potent antihistamine, demonstrating successful ring equivalent replacement. researchgate.net

Studies on Antioxidant and Anti-inflammatory Activities

The structural features of this compound, particularly the phenolic hydroxyl group, suggest a potential for antioxidant and anti-inflammatory activities. Phenolic compounds are well-known for their ability to act as antioxidants by donating a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress. nih.govpjmhsonline.com Oxidative stress is implicated in numerous chronic diseases, making compounds that can counteract its effects of significant interest. nih.gov

Antioxidant Activity: The antioxidant potential of phenolic compounds is frequently evaluated using various in vitro assays. nih.gov Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. researchgate.nete3s-conferences.org These assays measure the capacity of a compound to scavenge different types of free radicals or to reduce metal ions, providing an indication of its antioxidant capacity. e3s-conferences.org Studies on various brominated phenols have confirmed their ability to act as effective DPPH and ABTS radical scavengers. nih.govnih.gov The presence of phenolic hydroxyl groups is considered crucial for this activity. pjmhsonline.comnih.gov

Anti-inflammatory Activity: Chronic inflammation is a key factor in the pathology of many diseases. nih.gov Phenolic compounds can exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. mdpi.commdpi.com A common method to assess anti-inflammatory potential in vitro is to measure the inhibition of nitric oxide (NO) production in cells, such as RAW 264.7 macrophages, stimulated with lipopolysaccharide (LPS). nih.gov Additionally, the reduction in the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) is a key indicator of anti-inflammatory activity. nih.gov Research on trifluoromethyl-containing pyrazoles has highlighted their potential as anti-inflammatory agents. researchgate.net

While direct studies on the antioxidant and anti-inflammatory properties of this compound are not extensively detailed in the reviewed literature, the activities of structurally related compounds provide valuable insights. The table below presents findings from studies on various phenolic compounds, illustrating their potential efficacy in relevant assays.

Compound/Extract Assay Key Finding Reference(s)
Jackfruit ExtractNitric Oxide (NO) ScavengingLowest IC50 value (2.23 µg/ml) for NO radical scavenging among fruits tested. nih.gov
Quercus Mongolica (Pedunculagin)Cytokine Inhibition (in UVB-irradiated HaCaT cells)Significantly suppressed the mRNA expression of IL-6, IL-10, and IL-13. nih.gov
Lingonberry-based dietary supplementCytokine Inhibition (in LPS-stimulated macrophages)Showed a fold-change decrease of 0.36 for IL-6 and 0.62 for TNF-α release. nih.gov
Natural BromophenolsRadical Scavenging (DPPH, ABTS)Demonstrated effective free radical scavenging activity, attributed to the phenolic OH groups. nih.gov
Benzylic Acid-Derived BromophenolsFerric Reducing Antioxidant Power (FRAP)Some derivatives showed reducing power comparable to or greater than standard antioxidants like BHA and Trolox. nih.gov

These studies collectively suggest that a molecule combining a phenolic hydroxyl group with halogen and trifluoromethyl substituents, such as this compound, warrants investigation for its potential antioxidant and anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Bromo-2-(trifluoromethyl)phenol, and how is the product purified?

  • Methodological Answer : A common synthesis involves multi-step organic reactions, such as the acid-catalyzed cyclization of amide precursors. For example, reacting an amide derivative with p-toluenesulfonic acid in toluene under reflux conditions yields a phenol intermediate. Purification is typically achieved via silica gel column chromatography using gradients of ethyl acetate/hexanes (20% v/v) to isolate the product in moderate yields (~37%) .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. Key 1^1H NMR signals include aromatic protons at δ 8.46 (s, 1H, Ar-H), δ 8.41 (d, J = 8 Hz, 1H), and δ 7.66 (dd, J = 8.8 Hz, 2 Hz, 1H), along with a hydroxyl proton resonance at δ 9.77 (s, 1H). High-resolution mass spectrometry (HRMS) and HPLC are recommended for purity validation .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : The compound serves as a versatile building block for synthesizing complex molecules. For instance, it is used to prepare benzo[d]oxazole derivatives via condensation reactions, which are valuable in medicinal chemistry. The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group allows functionalization through alkylation or acylation .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : The compound should be stored in a cool, dry environment (0–6°C) to prevent degradation. Personal protective equipment (PPE), including gloves and goggles, is mandatory due to potential skin/eye irritation. Waste disposal must comply with hazardous chemical protocols, as indicated by its PubChem safety profile (ID: 18454) .

Advanced Research Questions

Q. How can researchers resolve low yields in the synthesis of derivatives of this compound?

  • Methodological Answer : Low yields (e.g., 37% in cyclization reactions) may arise from steric hindrance or side reactions. Optimization strategies include:

  • Temperature control : Fine-tuning reflux conditions to favor product formation.
  • Catalyst screening : Testing Brønsted/Lewis acids (e.g., ZnCl2_2) to improve reaction efficiency.
  • Purification : Employing preparative HPLC instead of column chromatography for higher recovery .

Q. How does the electronic structure of this compound influence its reactivity?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the hydroxyl group. The bromine atom enhances electrophilicity at the ortho position, facilitating nucleophilic aromatic substitution. Computational studies (DFT) are recommended to map electron density and predict reaction sites .

Q. What role does this compound play in the development of corrosion inhibitors?

  • Methodological Answer : It acts as a precursor for Schiff base ligands, which form stable complexes with transition metals (e.g., Cu, Fe). These complexes inhibit corrosion by adsorbing onto metal surfaces, forming a protective layer. For example, condensation with pyridin-3-amine or quinolin-8-amine yields ligands like HBSAP and HBSAQ, which show efficacy in acidic environments .

Q. What challenges arise in scaling up the synthesis of this compound for industrial research?

  • Methodological Answer : Key challenges include:

  • Cost of reagents : Transitioning from lab-scale chromatography to continuous distillation for purification.
  • Yield optimization : Implementing flow chemistry to enhance reaction consistency.
  • Safety : Managing exothermic reactions at larger volumes using controlled temperature reactors .

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5-Bromo-2-(trifluoromethyl)phenol
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Reactant of Route 2
5-Bromo-2-(trifluoromethyl)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.